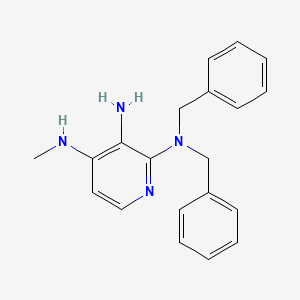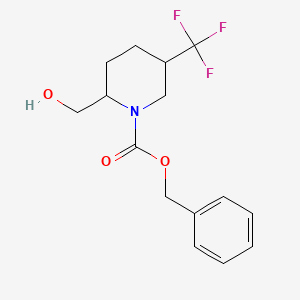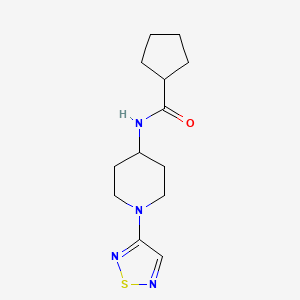![molecular formula C16H13N3O3S B2860115 Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate CAS No. 433329-80-7](/img/structure/B2860115.png)
Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate” is a complex organic compound. It contains a methyl benzoate moiety, a 1,3,4-oxadiazole ring, and a pyridyl group. These components are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions, condensation reactions, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, NMR, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds often undergo reactions like nitration, substitution, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Similar compounds often have properties typical of aromatic compounds and heterocycles .Wissenschaftliche Forschungsanwendungen
Photo-luminescent Properties
A study on a series of 1,3,4-oxadiazole derivatives, including Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate, revealed their synthesis, mesomorphic behavior, and photoluminescent properties. These compounds exhibit nematic and/or smectic A mesophases with relatively narrow temperature ranges. Their photoluminescence features, including intense absorption bands and strong blue fluorescence emission, suggest potential applications in materials science, particularly in the development of novel luminescent materials (Han et al., 2010).
Corrosion Inhibition
Research on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid demonstrates the significant potential of these compounds, including Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate, in protecting metals against corrosion. These inhibitors form protective layers on metal surfaces, significantly reducing corrosion rates. The study provides insights into their practical applications in industrial processes involving metal preservation and protection (Ammal et al., 2018).
Molecular Docking Studies
Investigations into the molecular docking and pharmacophore of pyrrole derivatives, including the target compound, have been conducted to explore their potential as antitubercular agents. These studies contribute to understanding the structural activity relationships of these compounds, opening avenues for their application in medicinal chemistry and drug design (Joshi et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-15(20)12-6-4-11(5-7-12)10-23-16-19-18-14(22-16)13-3-2-8-17-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBAHVJJJROSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)
![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)
![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)
![2-(Prop-2-enoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2860045.png)


![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)
![Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2860051.png)

